

Application Notes and Protocols: (2,4-diMethylphenyl)(2-nitrophenyl)sulfane in Organic Synthesis

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Compound of Interest

Compound Name: (2,4-diMethylphenyl)(2-nitrophenyl)sulfane

Cat. No.: B569330

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(2,4-diMethylphenyl)(2-nitrophenyl)sulfane is a versatile synthetic building block, primarily utilized as a key intermediate in the synthesis of pharmaceutically active compounds and novel molecular scaffolds. Its structure, featuring a nitro group ortho to a sulfide linkage, allows for a range of chemical transformations, making it a valuable precursor for drug development and medicinal chemistry research.

This document provides detailed application notes and experimental protocols for the synthesis and subsequent derivatization of **(2,4-diMethylphenyl)(2-nitrophenyl)sulfane**, highlighting its role in the construction of complex molecules.

Physicochemical Properties

Property	Value
CAS Number	1610527-49-5[1][2][3][4][5]
Molecular Formula	C ₁₄ H ₁₃ NO ₂ S[1][3]
Molecular Weight	259.32 g/mol [1][3]
Appearance	Light yellow to yellow solid[1]
Storage	Sealed in a dry place at room temperature[1]

Applications in Organic Synthesis

The primary application of **(2,4-diMethylphenyl)(2-nitrophenyl)sulfane** lies in its conversion to 2-((2,4-dimethylphenyl)thio)aniline, a key precursor for various bioactive molecules. The nitro group can be readily reduced to an amine, which can then undergo a variety of cyclization and coupling reactions.

A notable application is in the synthesis of the antidepressant drug Vortioxetine.^{[6][7][8]} In this multi-step synthesis, the aniline derivative of the title compound is reacted to form the piperazine ring system of Vortioxetine.

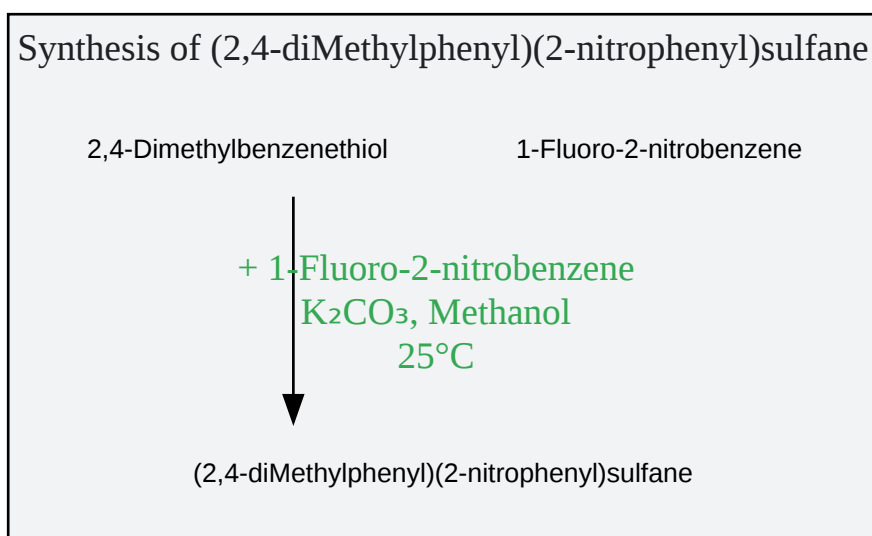
Furthermore, 2-((2,4-dimethylphenyl)thio)aniline has been used as a scaffold to synthesize a series of bicyclic aniline and amide derivatives that have been investigated for their antitubercular activity.^[9]

Experimental Protocols

Protocol 1: Synthesis of (2,4-diMethylphenyl)(2-nitrophenyl)sulfane

This protocol details the nucleophilic aromatic substitution reaction between 2,4-dimethylbenzenethiol and 1-fluoro-2-nitrobenzene.

Reaction Scheme:



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Caption: Synthesis of the title compound.

Materials:

- 2,4-Dimethylbenzenethiol
- 1-Fluoro-2-nitrobenzene
- Potassium carbonate (K_2CO_3)
- Methanol (MeOH)

Procedure:

- In a suitable reaction vessel, dissolve 2,4-dimethylbenzenethiol in methanol.
- Add potassium carbonate to the solution.
- While stirring, add 1-fluoro-2-nitrobenzene to the mixture.
- The reaction is carried out at a temperature of 20-30°C, with 25°C being the most preferable.
[6]
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Upon completion, the product, **(2,4-diMethylphenyl)(2-nitrophenyl)sulfane**, can be isolated using standard work-up procedures.

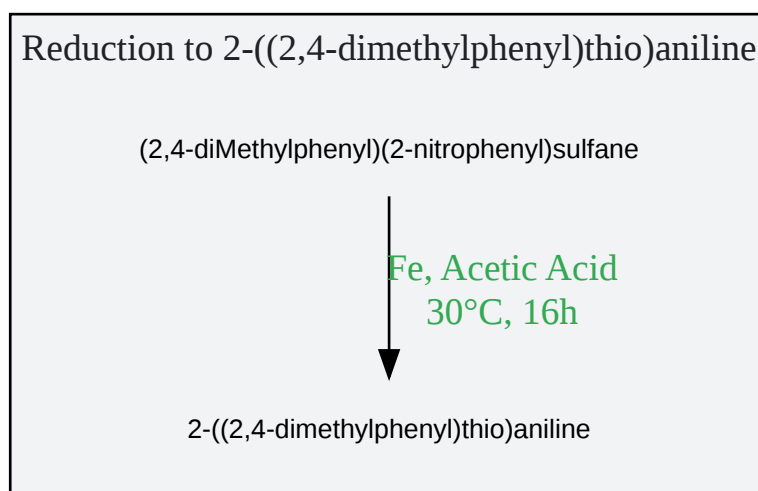
Quantitative Data:

Reactant	Molar Ratio	Solvent	Base	Temperature
2,4-Dimethylbenzene thiol	1	Methanol	K ₂ CO ₃	25°C
1-Fluoro-2-nitrobenzene	1			

Protocol 2: Reduction of (2,4-diMethylphenyl)(2-nitrophenyl)sulfane to 2-((2,4-dimethylphenyl)thio)aniline

This protocol describes the reduction of the nitro group to an amine using iron in acetic acid.

Reaction Scheme:



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Caption: Reduction of the nitro group.

Materials:

- (2,4-diMethylphenyl)(2-nitrophenyl)sulfane (10.0 g, 38.6 mmol)[6]

- Iron powder (Fe) (8.61 g, 154 mmol)[6]
- Acetic acid (AcOH) (100 mL)[6]
- Celite
- Saturated sodium bicarbonate (NaHCO₃) solution
- Ethyl acetate (EtOAc)

Procedure:

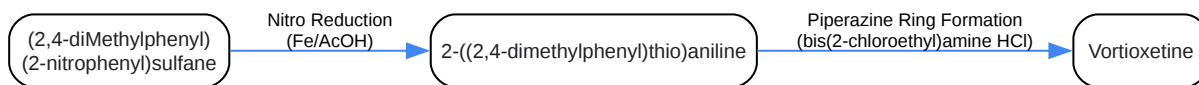
- To a mixture of **(2,4-diMethylphenyl)(2-nitrophenyl)sulfane** in acetic acid, add iron powder.
[6]
- Stir the resulting reaction mixture at 30°C for 16 hours.[6]
- Filter the reaction mixture through a bed of Celite and concentrate the filtrate.[6]
- To the residue, add 300 mL of saturated NaHCO₃ solution and 100 mL of EtOAc for extraction.[6]
- Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-((2,4-dimethylphenyl)thio)aniline.

Quantitative Data:

Reactant	Amount	Moles	Reagent	Amount	Moles	Solvent	Volume	Temperature	Time
(2,4-diMethylphenyl)(2-nitrophenyl)sulfane	10.0 g	38.6 mmol	Iron (Fe)	8.61 g	154 mmol	Acetic Acid	100 mL	30°C	16 h

Logical Workflow: Synthesis of Vortioxetine

The following diagram illustrates the synthetic pathway from **(2,4-diMethylphenyl)(2-nitrophenyl)sulfane** to Vortioxetine.



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Caption: Vortioxetine synthesis workflow.

Concluding Remarks

(2,4-diMethylphenyl)(2-nitrophenyl)sulfane is a key building block with significant potential in the synthesis of complex organic molecules. The protocols provided herein offer a foundation for its synthesis and derivatization, enabling researchers and drug development professionals to explore its utility in creating novel compounds with potential therapeutic applications. The straightforward access to the corresponding aniline opens up a wide range of subsequent chemical transformations, making it a valuable tool in the arsenal of synthetic organic chemists.

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